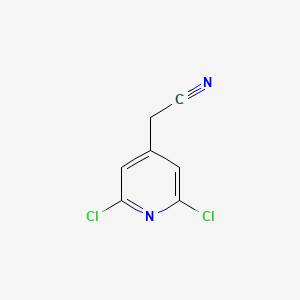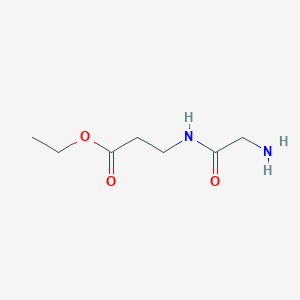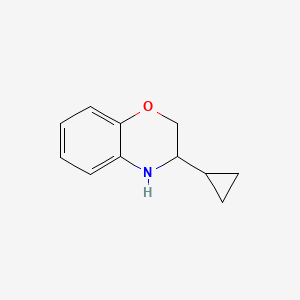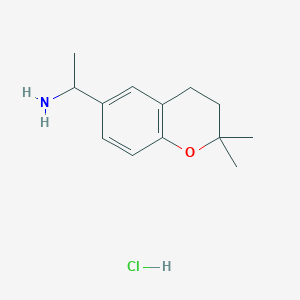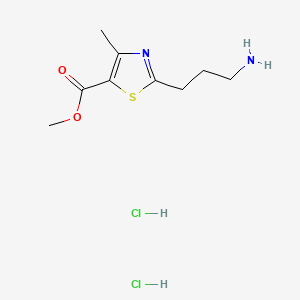
Methyl2-(3-aminopropyl)-4-methyl-1,3-thiazole-5-carboxylatedihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-(3-aminopropyl)-4-methyl-1,3-thiazole-5-carboxylate dihydrochloride is a chemical compound with a unique structure that includes a thiazole ring, an aminopropyl group, and a carboxylate ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(3-aminopropyl)-4-methyl-1,3-thiazole-5-carboxylate dihydrochloride typically involves the reaction of 4-methyl-1,3-thiazole-5-carboxylic acid with 3-aminopropylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine). The reaction is carried out in an organic solvent such as dichloromethane at room temperature. The resulting product is then treated with methanol and hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-(3-aminopropyl)-4-methyl-1,3-thiazole-5-carboxylate dihydrochloride can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxylate ester can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The aminopropyl group can participate in nucleophilic substitution reactions with electrophiles like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like acetonitrile.
Reduction: Lithium aluminum hydride; performed in anhydrous ether or tetrahydrofuran.
Substitution: Alkyl halides; reactions are often conducted in polar aprotic solvents like dimethylformamide (DMF).
Major Products Formed
Oxidation: Oxidized thiazole derivatives.
Reduction: Alcohol derivatives of the carboxylate ester.
Substitution: Alkylated aminopropyl derivatives.
Applications De Recherche Scientifique
Methyl 2-(3-aminopropyl)-4-methyl-1,3-thiazole-5-carboxylate dihydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.
Mécanisme D'action
The mechanism of action of methyl 2-(3-aminopropyl)-4-methyl-1,3-thiazole-5-carboxylate dihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The aminopropyl group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, modulating their activity. The thiazole ring can participate in π-π stacking interactions with aromatic residues in proteins, influencing their conformation and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Aminopropyl(diethoxy)methylsilane: Similar in having an aminopropyl group but differs in the presence of a silane moiety.
(3-Aminopropyl)triethoxysilane: Contains an aminopropyl group and is used in surface functionalization.
Quinolinyl-pyrazoles: Contains a heterocyclic ring similar to the thiazole ring but with different pharmacological properties.
Uniqueness
Methyl 2-(3-aminopropyl)-4-methyl-1,3-thiazole-5-carboxylate dihydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its thiazole ring and aminopropyl group make it a versatile compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C9H16Cl2N2O2S |
|---|---|
Poids moléculaire |
287.21 g/mol |
Nom IUPAC |
methyl 2-(3-aminopropyl)-4-methyl-1,3-thiazole-5-carboxylate;dihydrochloride |
InChI |
InChI=1S/C9H14N2O2S.2ClH/c1-6-8(9(12)13-2)14-7(11-6)4-3-5-10;;/h3-5,10H2,1-2H3;2*1H |
Clé InChI |
PSTOTDSKHVIFIK-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(SC(=N1)CCCN)C(=O)OC.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


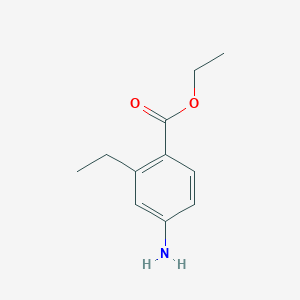

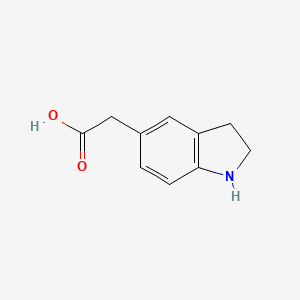
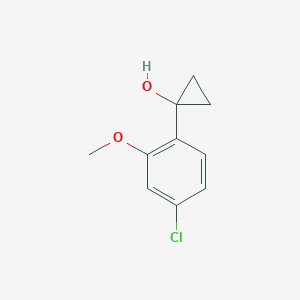
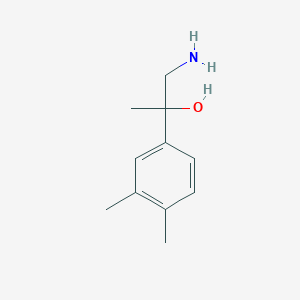
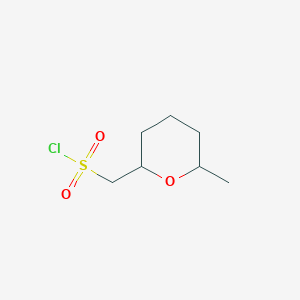
![benzyl(2S)-2-{[(2S)-1-ethoxy-1-oxopropan-2-yl]amino}-3-methylbutanoatehydrochloride](/img/structure/B13518374.png)
